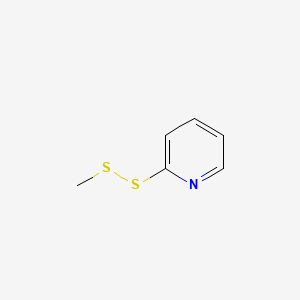

Methyl 2-pyridyl disulfide

Vue d'ensemble

Description

Methyl 2-pyridyl disulfide is a natural product found in Allium stipitatum with data available.

Applications De Recherche Scientifique

Synthesis and Application in Titration of Thiol Groups

Methyl 2-pyridyl disulfide has been synthesized for applications in the titration of thiol groups in peptides and proteins. Kitson and Loomes (1985) described a more convenient method for synthesizing this compound, highlighting its use in temporarily blocking thiol groups with the thiomethyl group (Kitson & Loomes, 1985).

Copper(II)-Sulfur Interactions

In the study of copper(II) complexes of pyridine-containing disulfides, methyl 2-pyridyl disulfide and related compounds showed stability variations in different solutions, contributing to an understanding of copper(II)–sulfur interactions (Yamauchi, Seki, & Shoda, 1983).

Reactive Copolymers for Thiol–Disulfide Exchange

Peng et al. (2016) synthesized novel pyridyl disulfide-functionalized reactive copolymers. These copolymers facilitate complex polymeric architectures through selective thiol–disulfide exchange reactions with thiol-containing ligands or proteins (Peng et al., 2016).

Fluorescent Probes for Hydrogen Sulfide Detection

Methyl 2-pyridyl disulfide-based fluorescent probes have been developed for sensitive and selective detection of hydrogen sulfide. These probes utilize a nucleophilic substitution-cyclization reaction for fluorescence activation, as demonstrated by Peng et al. (2014) (Peng et al., 2014).

Antimicrobial Agents

Sheppard et al. (2018) explored pyridyl disulfides, inspired by allicin's chemical reactivity, as antimicrobial agents against multidrug-resistant Staphylococcus aureus. These compounds displayed significant antibacterial properties and potential as antibiotic adjuvants (Sheppard et al., 2018).

Conformational Analysis

G. Pappalardo and E. Tondello (1976) conducted a study on the conformational preferences of di-2-pyridyl disulfide, providing insights into the molecular behavior of similar compounds (Pappalardo & Tondello, 1976).

Applications in Polymer Synthesis

Polymers functionalized with pyridyl disulfide groups, as studied by Bontempo et al. (2004), enable direct conjugation to cysteine residues of proteins, showcasing its application in the synthesis of polymer-protein conjugates (Bontempo et al., 2004).

Nanotherapeutic Platforms

Sui, Cheng, and Xu (2019) reviewed the development of pyridyl disulfide-incorporated polymers, emphasizing their applications in nanotherapeutic platforms in the biomedical field (Sui, Cheng, & Xu, 2019).

Propriétés

IUPAC Name |

2-(methyldisulfanyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c1-8-9-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHANCCMWYDZQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212849 | |

| Record name | Methyl 2-pyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-pyridyl disulfide | |

CAS RN |

63434-91-3 | |

| Record name | Methyl 2-pyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063434913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-pyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)

![(1R,5S,6R,7R,10R,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1222671.png)